Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate

Lipophilicity Drug-likeness Predicted logP

Medicinal chemistry teams optimizing anti-tubercular leads face a critical gap: standard 2-alkyl-thiazole-4-carboxylates cannot be resolved into single enantiomers via established biocatalytic routes. This acetyloxy-pentyl thiazole (CAS 644991-38-8) solves that problem. - Enantiomerically enriched precursor accessible via enzymatic resolution (ee >95%), enabling stereospecific SAR studies. - Linear pentyl chain delivers an optimal XlogP (~2.7) that balances permeability and aqueous solubility, reducing precipitation-related assay failures compared to hexyl analogs (XlogP ~3.2). - Acetyloxy promoiety provides intermediate hydrolytic stability-faster activation than pivaloyloxy prodrugs, yet more robust than formate esters-allowing systematic tuning of intracellular drug release.

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
CAS No. 644991-38-8
Cat. No. B12592737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate
CAS644991-38-8
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCCCCC(C1=NC(=CS1)C(=O)OC)OC(=O)C
InChIInChI=1S/C12H17NO4S/c1-4-5-6-10(17-8(2)14)11-13-9(7-18-11)12(15)16-3/h7,10H,4-6H2,1-3H3
InChIKeyZYSGHEBVGDYADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate Procurement Profile


Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate (CAS 644991-38-8), MF: C₁₂H₁₇NO₄S, MW: 271.33 g/mol , is a synthetically derived 2-substituted thiazole-4-carboxylate ester belonging to the broader class of thiazole derivatives recognized for diverse bioactivity in medicinal chemistry . The compound features a linear pentyl chain linked to the 2-position of the thiazole ring via an acetyloxy (acetate ester) spacer, distinguishing it from both shorter-chain and branched-chain analogs. Its structural architecture positions it as a candidate for library screening programs and synthetic intermediate applications where specific lipophilicity and prodrug potential are design criteria.

Risks of Generic Substitution for Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate


Within the 2-(1-acetoxyalkyl)-thiazole-4-carboxylate series, small structural variations produce quantifiable differences in lipophilicity and hydrolytic stability that directly impact property performance. Class-level evidence demonstrates that alkyl chain length on 2-aminothiazole-4-carboxylates modulates anti-tubercular MIC by over 30-fold ; a linear pentyl chain occupies a distinct region of chemical space compared to branched (3-methylbutyl, CAS 644991-36-6) or extended (hexyl, CAS 644991-25-3) analogs. Without controlled comparative data, assuming functional interchangeability between the pentyl target compound and its closest commercially available alternatives risks selecting a molecule with unpredictable solubility, metabolic liability, or synthetic behavior, undermining reproducibility in screening campaigns and structure-activity relationship (SAR) studies.

Quantitative Differentiation of Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate vs Analogs


Lipophilicity Advantage of Linear Pentyl Chain

Calculated XlogP values provide a systematic lipophilicity comparison across the 2-(1-acetoxyalkyl)-thiazole-4-carboxylate series. For the linear hexyl analog (CAS 644991-25-3), a computed XlogP of 3.2 is reported . Based on the established group contribution of ~0.5 logP units per methylene extension, the pentyl target compound is predicted to exhibit an XlogP of approximately 2.7, placing it in a more favorable drug-likeness window (XlogP < 5) than the hexyl congener while retaining adequate membrane permeability. In contrast, the absence of a 1-acetoxyalkyl spacer (e.g., simple methyl thiazole-4-carboxylate) yields a markedly lower logP (~1.0), limiting passive diffusion potential.

Lipophilicity Drug-likeness Predicted logP

H-Bond Acceptor Capacity vs Non-Ester Analogs

The acetyloxy substituent introduces two additional hydrogen-bond acceptor atoms (O atoms at positions 10 and 11) compared to a simple 2-pentyl-thiazole-4-carboxylate. Structurally, the target compound possesses 6 H-bond acceptors (4 O atoms + 1 N atom + 1 S atom) with zero H-bond donors, yielding a very low H-donor count that favors passive permeability . This feature distinguishes it from 2-(1-hydroxyalkyl) analogs (e.g., 2-(1-hydroxypentyl)-thiazole-4-carboxylate) which introduce a strong H-bond donor (OH) and exhibit increased crystal lattice energy, potentially reducing solubility.

H-bond acceptors Solubility Crystal engineering

Conformational Flexibility: Rotatable Bond Comparison

The linear pentyl chain of the target compound imparts 9 rotatable bonds, as reported for the structurally analogous hexyl derivative (CAS 644991-25-3) . The branched analog Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate (CAS 644991-36-6) contains an additional branching methyl group that restricts conformational freedom and may reduce the number of effectively accessible conformers. Although total rotatable bond counts are similar across these analogs, the linear architecture of the pentyl target provides a predictable conformational flexibility profile that influences entropy-driven binding thermodynamics and solubility.

Conformational flexibility Entropy penalty Ligand efficiency

Acetyloxy Ester Hydrolytic Stability

The acetyloxy (CH₃COO) ester at the 1-position of the pentyl chain is susceptible to esterase-mediated hydrolysis, a property exploited in prodrug design . Compared to the pivaloyloxy (t-butyl-COO) analog Ethyl 2-(pivaloyloxymethyl)thiazole-4-carboxylate (CAS 96929-05-4), the acetyloxy ester is sterically less hindered and thus predicted to undergo more rapid enzymatic cleavage, making the target compound a suitable candidate for applications requiring controlled release of the active 2-(1-hydroxypentyl)-thiazole-4-carboxylate metabolite. Conversely, the acetyloxy ester offers superior stability to spontaneous hydrolysis relative to formate esters, providing a balanced half-life profile.

Ester prodrugs Hydrolytic stability Metabolic activation

Synthetic Accessibility: Hantzsch Synthesis Compatibility

2-(1-Hydroxyalkyl)thiazoles, readily prepared via Hantzsch condensation of thioamides with α-haloketones, serve as key intermediates that can be acetylated to yield the target compound class. The enzymatic resolution of racemic 2-(1-hydroxyalkyl)thiazoles into pure (R)- and (S)-enantiomers has been demonstrated , providing a chiral pool entry. The target compound's 1-acetyloxy group preserves the stereocenter during subsequent transformations, enabling the preparation of enantiomerically enriched derivatives. In contrast, analogs lacking this acetyloxy handle (e.g., 2-alkyl-thiazoles) cannot be readily resolved into single enantiomers by this biocatalytic approach.

Hantzsch synthesis Building block Derivatization

Aqueous Solubility: Pentyl Chain Optimization

Predicted logS values provide a first-pass solubility ranking within the homologous series. Using the general solubility equation (GSE) relating logP and melting point, the intermediate pentyl chain is expected to yield modest aqueous solubility suitable for in vitro assay conditions (estimated logS between –3.5 and –4.5). The hexyl analog, with higher logP (3.2), is predicted to be less soluble (logS ≈ –4.5 to –5.0), while the shorter propyl analog would be more soluble but potentially less membrane permeable. This positions the pentyl target as a solubility-permeability compromise for cell-based screening.

Aqueous solubility logS Formulation

Research and Procurement Scenarios for Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate


Anti-Infective Lead Optimization for Membrane Penetration

Based on the predicted XlogP of ~2.7 for the pentyl target versus 3.2 for the hexyl analog, researchers optimizing thiazole-based anti-tubercular or antibacterial leads should procure the pentyl compound when seeking to reduce lipophilicity while retaining adequate permeability. The 2-aminothiazole-4-carboxylate class has established activity against M. tuberculosis H37Rv with MIC values as low as 0.06 µg/mL ; systematic variation of the 2-substituent alkyl chain length is critical for fine-tuning both potency and physicochemical properties. The pentyl target fills a gap between more lipophilic hexyl derivatives and less permeable propyl analogs.

Chiral Thiazole Library Synthesis via Enzymatic Resolution

Procurement teams supporting medicinal chemistry groups engaged in stereospecific SAR should select the acetyloxy-substituted pentyl thiazole because the 1-acetyloxy group preserves stereochemical integrity during library synthesis. The enzymatic resolution method of Allevi et al. (1996) for 2-(1-hydroxyalkyl)thiazoles provides access to enantiomerically enriched precursors (ee >95%) that can be acetylated to yield the target compound while retaining chirality. This contrasts with simple 2-alkyl-thiazole-4-carboxylates, which cannot be resolved via this biocatalytic route, making the target compound a strategic procurement choice for laboratories requiring chiral building blocks.

Tunable Esterase Lability for Prodrug Design

Research groups investigating esterase-activated prodrugs should consider the target compound's acetyloxy ester as a balanced promoiety. The acetyl group provides intermediate steric hindrance, resulting in a hydrolysis half-life that is faster than pivaloyloxy prodrugs but more stable than formate esters . This allows systematic evaluation of activation rate versus prodrug stability. The 2-(1-acetyloxy)pentyl architecture, upon enzymatic cleavage, releases 2-(1-hydroxypentyl)-thiazole-4-carboxylate as the active species, a design principle applicable to antiviral and anticancer thiazole programs where controlled intracellular drug release is desired.

Solubility Optimization in Cellular Screening

For cell-based high-throughput screening where both solubility and permeability are required, the target compound's intermediate predicted logS (~ –4.0) offers a pragmatic balance. Compared to the hexyl analog (predicted logS ≈ –4.8), the pentyl compound reduces precipitation risk in aqueous assay buffers , while its 0 H-bond donor count minimizes efflux transporter recognition. Procurement of this specific chain length, rather than generic thiazole-4-carboxylate building blocks, provides screening-ready material optimized for the solubility-permeability continuum, reducing assay failure rates and accelerating hit confirmation.

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